LEAP-2-RA1 peptide precursor, partial

Catalog No.
S1887221
CAS No.
M.F
M. Wt
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
LEAP-2-RA1 peptide precursor, partial

Product Name

LEAP-2-RA1 peptide precursor, partial

Liver-expressed antimicrobial peptide 2 (LEAP-2) is the primary endogenous inverse agonist and competitive antagonist of the ghrelin receptor (GHSR1a), playing a critical role in metabolic regulation and feeding behavior [1]. While the mature endogenous peptide consists of 40 amino acids constrained by two disulfide bonds, the 'LEAP-2 partial precursor' refers to the truncated N-terminal fragment (e.g., residues 1-12 or 1-14) [2]. This synthetic partial sequence retains the critical hydrophobic binding determinants necessary for nanomolar-affinity receptor blockade but entirely eliminates the structural complexity of the full-length protein [2]. For procurement and assay development, this partial precursor serves as a highly processable, cost-effective baseline material for high-throughput GHSR1a screening and the synthesis of long-acting metabolic therapeutics.

Substituting the partial LEAP-2 precursor with full-length LEAP-2 (1-40) or crude tissue extracts introduces severe manufacturability and reproducibility bottlenecks [1]. Full-length LEAP-2 requires the precise pairing of two specific disulfide bonds (Cys17-Cys28 and Cys23-Cys34) to maintain its active conformation. During solid-phase peptide synthesis (SPPS) and subsequent oxidation, mispaired or aggregated disulfide isomers frequently form, drastically reducing the active fraction in commercial batches and leading to highly variable lot-to-lot IC50 values. The partial N-terminal precursor completely lacks these cysteine residues, eliminating the need for complex oxidation steps [1]. This structural simplification ensures >98% purity of the active conformer, providing a far more reliable and scalable material for quantitative receptor assays and downstream lipidization protocols.

Receptor Binding Affinity and GHSR1a Inhibition Potency

The N-terminal partial precursor of LEAP-2 demonstrates a comparable or enhanced inhibitory profile against ghrelin-induced GHSR1a activation compared to the full-length peptide[1]. In in vitro IP1 accumulation assays, the partial precursor (LEAP2 1-12) yielded an IC50 of approximately 22 nM, fully matching the nanomolar potency of the 40-amino acid native sequence [1].

Evidence DimensionGHSR1a Inhibition Potency (IC50)
Target Compound DataLEAP-2 partial precursor (N-terminal fragment): ~22 nM
Comparator Or BaselineFull-length LEAP-2 (1-40): ~22 nM
Quantified DifferenceEquivalent nanomolar potency despite a >70% reduction in molecular weight.
ConditionsIn vitro IP1 accumulation assay in GHSR1a-expressing cells.

Buyers do not sacrifice receptor affinity when switching to the more processable, cost-effective partial fragment for screening assays.

Synthetic Yield and Processability Limitations

The presence of two disulfide bridges in full-length LEAP-2 severely limits synthetic yield and scalability [1]. The partial precursor completely eliminates these cysteine residues, removing the requirement for orthogonal protection and multi-day oxidation steps during manufacturing[1]. This structural simplification prevents the 40-60% yield loss typically associated with multi-disulfide folding and aggregation [2].

Evidence DimensionDisulfide Bond Requirements & Synthesis Complexity
Target Compound DataLEAP-2 partial precursor: 0 disulfide bonds required
Comparator Or BaselineFull-length LEAP-2: 2 disulfide bonds (Cys17-Cys28, Cys23-Cys34)
Quantified Difference100% reduction in required oxidation steps, eliminating misfolded isomer impurities.
ConditionsSolid-phase peptide synthesis (SPPS) and downstream purification.

Eliminating disulfide pairing ensures higher procurement scalability, lower cost per milligram, and absolute lot-to-lot consistency.

Formulation Suitability for Half-Life Extension

Native LEAP-2 suffers from rapid proteolytic degradation, exhibiting a plasma half-life of only 10-15 minutes in vivo [1]. The partial precursor serves as an unhindered scaffold for N-terminal or C-terminal lipidization (e.g., palmitoylation). Lipidized analogs derived from this partial sequence (LA-LEAP2) achieve extended plasma half-lives exceeding 5 hours, enabling once-daily dosing in metabolic models[1].

Evidence DimensionIn Vivo Plasma Half-Life
Target Compound DataLipidized LEAP-2 partial precursor (LA-LEAP2): >5.0 hours
Comparator Or BaselineNative full-length LEAP-2: ~10-15 minutes
Quantified Difference>20-fold increase in circulating half-life via precursor lipidization.
ConditionsIn vivo pharmacokinetic modeling (mouse plasma).

The partial precursor serves as a highly effective starting material for developing long-acting GHSR1a antagonists for obesity and metabolic therapy.

High-Throughput Screening (HTS) for GHSR1a Modulators

Due to its high purity, lack of disulfide mispairing, and reliable lot-to-lot IC50 consistency, the partial precursor is a highly reliable baseline antagonist for competitive binding assays evaluating novel small-molecule or peptide ghrelin blockers [2].

Synthesis of Long-Acting Anti-Obesity Therapeutics

The truncated sequence provides an unhindered, highly processable scaffold for targeted lipidization (e.g., palmitoylation or myristoylation), allowing researchers to synthesize long-acting LEAP-2 analogs (LA-LEAP2) that overcome the rapid clearance of the native peptide [1].

In Vivo Metabolic and Feeding Behavior Models

For acute feeding studies requiring reliable suppression of ghrelin-induced food intake, the highly soluble partial peptide offers a cost-effective, reproducible alternative to the expensive and aggregation-prone full-length 40-amino acid sequence [2].

Sequence

QVSQRRGPRMTPFWRAVGNKPVGAFCQQGLECTTKVCRRGHCT

Dates

Last modified: 07-21-2023

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